molecular formula C14H22O2 B8572760 2-(2,4-Dihydroxyphenyl)-2-methyl-heptane

2-(2,4-Dihydroxyphenyl)-2-methyl-heptane

Cat. No. B8572760
M. Wt: 222.32 g/mol
InChI Key: IKFKZQCCWZJFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04439518

Procedure details

To 100 parts of glacial acetic acid containing 9.8 parts of 98% sulphuric acid was added 22 parts of resorcinol followed by 13 parts of 2-hydroxy-2-methyl-heptane at room temperature. After storing overnight at the same temperature the reaction mixture was poured into 1000 parts of water. The organic phase which separated out, was after decanting off the water, taken up in ether, washed with sodium bicarbonate solution, and finally with water. The ether solution was then evaporated and the residue distilled to give 2-(2,4-dihydroxyphenyl)-2-methyl-heptane (compound of the formula (4)) with a boiling point (b.p.12) of from 202°-204° C. and with the following percentage composition by weight:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.S(=O)(=O)(O)O.[C:10]1([CH:17]=[CH:16][CH:15]=[C:13]([OH:14])[CH:12]=1)[OH:11].O[C:19]([CH3:26])([CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH3:20]>O>[OH:11][C:10]1[CH:12]=[C:13]([OH:14])[CH:15]=[CH:16][C:17]=1[C:19]([CH3:26])([CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(CCCCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase which separated out
CUSTOM
Type
CUSTOM
Details
after decanting off the water
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The ether solution was then evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)C(C)(CCCCC)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.